molecular formula C15H13FN2S B8724529 8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine CAS No. 124533-68-2

8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine

Cat. No.: B8724529
CAS No.: 124533-68-2
M. Wt: 272.3 g/mol
InChI Key: ICVDYFIRSNABJZ-UHFFFAOYSA-N
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Description

8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine is a synthetic organic compound with the molecular formula C15H13FN2S. It is characterized by the presence of a quinoline ring substituted with a fluorine atom at the 8th position and an amine group at the 4th position, which is further linked to a thienyl-ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general steps include:

    Formation of the Aryl Halide: The quinoline derivative is halogenated at the 8th position to introduce the fluorine atom.

    Coupling Reaction: The halogenated quinoline is then coupled with a thienyl-ethyl boronic acid under Suzuki–Miyaura conditions, using a palladium catalyst and a base in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely scale up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the quinoline ring or the thienyl-ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and bases are typically employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced quinoline or thienyl-ethyl derivatives.

    Substitution: Formation of various substituted quinoline or thienyl derivatives

Scientific Research Applications

8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents

Mechanism of Action

The mechanism of action of 8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The thienyl-ethyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Quinolinamine: Lacks the fluorine and thienyl-ethyl substitutions, resulting in different biological activity and chemical properties.

    8-Fluoroquinoline: Contains the fluorine substitution but lacks the amine and thienyl-ethyl groups.

    N-(2-(2-Thienyl)ethyl)quinolinamine: Similar structure but without the fluorine atom.

Uniqueness

8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine is unique due to the combination of the fluorine atom, amine group, and thienyl-ethyl substitution. This unique structure imparts distinct electronic properties and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

124533-68-2

Molecular Formula

C15H13FN2S

Molecular Weight

272.3 g/mol

IUPAC Name

8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine

InChI

InChI=1S/C15H13FN2S/c16-13-5-1-4-12-14(7-9-18-15(12)13)17-8-6-11-3-2-10-19-11/h1-5,7,9-10H,6,8H2,(H,17,18)

InChI Key

ICVDYFIRSNABJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)NCCC3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.0 g of 4-chloro-8-fluoroquinoline and 2.8 g of 2-(2-thienyl)ethyl amine was heated under nitrogen to 160°-165° C. for two hours, then cooled and combined with 200 mL of a 50:50 mixture of ammonium hydroxide and water. The product was extracted into CH2Cl2, which was then concentrated to dryness. The residue was recrystallized from pentane/CH2Cl2 to give 1.0 g of the title product. Yield 34.5%. M.P. 157°-158° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Yield
34.5%

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